molecular formula C11H11ClO3 B8606206 5-(4-Chlorobutyryl)-1,3-benzodioxole

5-(4-Chlorobutyryl)-1,3-benzodioxole

Cat. No.: B8606206
M. Wt: 226.65 g/mol
InChI Key: BXWMZYNDLMSRGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chlorobutyryl)-1,3-benzodioxole is a chemical compound with the molecular formula C11H11ClO3 . It belongs to the 1,3-benzodioxole class of compounds, which are aromatic heterocyclic structures consisting of a benzene ring fused to a methylenedioxy functional group . This specific class of compounds is of significant interest in scientific research and development. The 1,3-benzodioxole scaffold is a key structural motif found in various compounds with biological activity. For instance, research has explored related derivatives as novel auxin receptor agonists, which can act as plant growth regulators to promote root development . Other 1,3-benzodioxole derivatives are widely utilized as key building blocks and intermediates in the synthesis of more complex molecules for pharmaceutical and agrochemical research . The presence of both the chlorobutyryl chain and the 1,3-benzodioxole group in this molecule makes it a versatile intermediate for further chemical modifications and exploration in medicinal and synthetic chemistry. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-4-chlorobutan-1-one

InChI

InChI=1S/C11H11ClO3/c12-5-1-2-9(13)8-3-4-10-11(6-8)15-7-14-10/h3-4,6H,1-2,5,7H2

InChI Key

BXWMZYNDLMSRGF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CCCCl

Origin of Product

United States

Synthetic Methodologies and Strategies

Precursor Chemistry and Starting Material Considerations

The successful synthesis of 5-(4-Chlorobutyryl)-1,3-benzodioxole relies on the careful selection and preparation of its core components: the 1,3-benzodioxole (B145889) ring system and the 4-chlorobutyryl side chain.

Derivatives of 1,3-Benzodioxole as Core Building Blocks

The 1,3-benzodioxole ring, also known as methylenedioxyphenyl, is a bicyclic structure fundamental to many natural and synthetic compounds. worldresearchersassociations.comchemicalbook.com It serves as a crucial precursor in the synthesis of various pharmaceutical agents and is investigated for a range of potential therapeutic properties. chemicalbook.comnih.gov The oxygen atoms in the dioxole ring increase the electron density of the fused benzene (B151609) ring, making it more susceptible to electrophilic substitution reactions. chemicalbook.com

This inherent reactivity makes 1,3-benzodioxole an excellent starting material for building more complex molecules. chemicalbook.com In synthetic chemistry, derivatives of 1,3-benzodioxole are widely used as core building blocks. researchgate.netnih.gov For instance, naturally occurring compounds like safrole, which contain the 1,3-benzodioxole moiety, can be utilized as starting points for the synthesis of new derivatives. researchgate.net The synthesis of the 1,3-benzodioxole structure itself typically involves the condensation of catechol with a suitable methylene (B1212753) source, often in the presence of an acid catalyst. chemicalbook.com

Incorporation of the 4-Chlorobutyryl Moiety

The 4-chlorobutyryl group is introduced into the target molecule using 4-chlorobutyryl chloride as the primary reagent. guidechem.com This acyl chloride is a bifunctional compound, featuring a highly reactive acyl chloride group and an alkyl chloride group. The acyl chloride's electrophilic nature allows it to react readily with nucleophiles, making it an essential tool for attaching the 4-chlorobutyryl side chain to aromatic rings like 1,3-benzodioxole.

4-Chlorobutyryl chloride is a significant intermediate in the pharmaceutical and agrochemical industries. google.com Its synthesis is commonly achieved through the chlorination of γ-butyrolactone, often using reagents like thionyl chloride in the presence of a catalyst. google.comgoogle.com The presence of both the acyl chloride and the alkyl chloride functionalities within the same molecule provides a versatile handle for subsequent chemical modifications if required.

Direct Synthesis Routes for the Chemical Compound

The most direct and common method for synthesizing this compound is through electrophilic aromatic substitution, specifically a Friedel-Crafts acylation reaction.

Acylation Reactions

Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds between an aromatic ring and a carbonyl group. In the synthesis of this compound, 1,3-benzodioxole is treated with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst. researchgate.net The electron-rich nature of the 1,3-benzodioxole ring facilitates this electrophilic attack.

The reaction mechanism involves the formation of a highly electrophilic acylium ion from the reaction of 4-chlorobutyryl chloride with the Lewis acid. This acylium ion is then attacked by the aromatic ring, leading to the formation of the acylated product. The substitution typically occurs at the position para to the ether-like linkages of the dioxole ring, resulting in the desired 5-substituted product.

A common challenge in Friedel-Crafts reactions involving 1,3-benzodioxole is the potential for the Lewis acid to cleave the acid-sensitive methylenedioxy bridge, leading to the formation of tars. mdma.ch To mitigate this, milder Lewis acids or specific reaction conditions are often employed. For example, in a similar acylation of 1,3-benzodioxole with propionyl chloride, a combination of zinc oxide and zinc chloride was used as the catalyst in dichloromethane (B109758) at a controlled temperature of 0-5°C to achieve a high-purity product. chemicalbook.com

Alternative Synthetic Approaches

While Friedel-Crafts acylation is the most prominent and direct route, other multi-step synthetic strategies are theoretically possible. These alternative pathways are generally less efficient and are not widely documented for this specific compound. One hypothetical approach could involve a different electrophilic substitution to install a four-carbon chain onto the 1,3-benzodioxole ring, followed by functional group manipulations to introduce the chloro and carbonyl functionalities. However, the directness and established nature of the acylation reaction make it the preferred method.

Optimization of Reaction Parameters and Conditions

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound while minimizing side products. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time. researchgate.netscielo.br

The selection of the Lewis acid catalyst is paramount. While strong Lewis acids like aluminum chloride are effective, they can also promote the degradation of the 1,3-benzodioxole ring. mdma.ch Milder catalysts such as zinc chloride, or the use of heterogeneous catalysts, can offer better selectivity and easier product work-up. chemicalbook.comnih.gov Studies on the acylation of 1,3-benzodioxole have explored various catalysts, demonstrating that the choice of catalyst significantly impacts both conversion and selectivity. nih.gov

The solvent can also influence the reaction outcome. Solvents like dichloromethane are commonly used for Friedel-Crafts acylations. chemicalbook.com Temperature control is crucial to prevent side reactions and decomposition; these reactions are often run at reduced temperatures (e.g., 0-5°C) to enhance selectivity. chemicalbook.com Finally, optimizing the reaction time ensures the reaction proceeds to completion without allowing for the formation of degradation products. scielo.br

The table below, based on data from a study on the acylation of 1,3-benzodioxole, illustrates how different catalysts can affect reaction outcomes. nih.gov

CatalystConversion (%)Selectivity (%)
Zn-Aquivion5934
Zn-Aquivion (modified conditions)3141

Solvent Effects and Catalysis

The choice of solvent and catalyst is critical in the Friedel-Crafts acylation of 1,3-benzodioxole and significantly influences the reaction's efficiency and outcome.

Catalysis: A range of Lewis and Brønsted acids are employed to catalyze this acylation. Traditional Lewis acids such as aluminum chloride (AlCl₃) are effective; however, they are often required in stoichiometric amounts because they form stable complexes with the resulting ketone product. liv.ac.uk This can lead to significant waste generation. liv.ac.uk

Modern catalytic systems have focused on more environmentally benign and recyclable options. Metal triflates, for instance, have demonstrated high efficiency. Copper(II) triflate (Cu(OTf)₂) has been identified as a particularly effective catalyst for the acylation of anisole, a similarly activated aromatic compound, suggesting its potential applicability in the synthesis of this compound. liv.ac.uk Other metal triflates, including those of zinc (Zn(OTf)₂) and tin (Sn(OTf)₂), have also been utilized. liv.ac.uk Heterogeneous acid catalysts, such as zinc-exchanged perfluorinated sulfonic acid resins (Zn-Aquivion), offer the advantage of easy separation and recycling, aligning with the principles of green chemistry. nih.gov Biocatalysts also represent an emerging frontier for Friedel-Crafts reactions, promising mild reaction conditions. nih.gov

Solvent Effects: The solvent plays a crucial role in the Friedel-Crafts acylation by affecting the solubility of reactants and the activity of the catalyst. Dichloromethane and other chlorinated solvents are commonly used. nih.gov More recent studies have explored the use of ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]), which can enhance reaction rates and selectivity while also serving as a medium to immobilize and recycle the catalyst. liv.ac.uk In some cases, reactions can be run in the absence of a solvent, particularly when using heterogeneous catalysts. nih.gov

Table 1: Catalyst and Solvent Systems in Friedel-Crafts Acylation of Benzodioxole Analogues

Catalyst Type Specific Catalyst Example Common Solvents Key Characteristics
Traditional Lewis Acid Aluminum Chloride (AlCl₃) Dichloromethane Requires stoichiometric amounts, generates significant waste. liv.ac.uk
Metal Triflates Copper(II) Triflate (Cu(OTf)₂) Ionic Liquids ([bmim][BF₄]), Acetonitrile (B52724) High efficiency, can be recycled with the ionic liquid. liv.ac.uk
Heterogeneous Catalysts Zn-Aquivion Solvent-free or high-boiling point solvents Easily separable and recyclable, suitable for continuous flow processes. nih.gov

Temperature and Reaction Time Profiles

The temperature and duration of the reaction are critical parameters that must be carefully controlled to ensure optimal yield and minimize the formation of byproducts.

Temperature: The reaction temperature for Friedel-Crafts acylation can vary widely depending on the reactivity of the substrate and the chosen catalytic system. For activated substrates like 1,3-benzodioxole, reactions can often be conducted at moderate temperatures. Studies on related acylations have reported temperatures ranging from 80 °C to 160 °C. liv.ac.uknih.gov For instance, the acylation of 1,3-benzodioxole using a Zn-Aquivion catalyst has been effectively carried out at 100 °C. nih.gov The choice of temperature is a trade-off between reaction rate and selectivity; higher temperatures can accelerate the reaction but may also lead to increased byproduct formation.

Reaction Time: The reaction time is contingent upon the temperature, catalyst, and concentration of reactants. Continuous flow processes using heterogeneous catalysts have demonstrated the potential for very short reaction times, with significant conversion achieved in as little as 30 minutes. nih.gov In batch reactions, the time can range from one hour to several hours to ensure the reaction proceeds to completion. liv.ac.uk Reaction progress is typically monitored using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction endpoint. researchgate.net

Table 2: Representative Temperature and Time Profiles for Acylation of 1,3-Benzodioxole

Catalytic System Temperature (°C) Reaction Time Conversion/Selectivity
Zn-Aquivion (Continuous Flow) 100 30 minutes 73% Conversion, 62% Selectivity
Cu(OTf)₂ in [bmim][BF₄] (Batch) 80 1 hour >95% Conversion

Purification and Isolation Techniques

Following the synthesis, a multi-step purification process is necessary to isolate this compound in high purity. This typically involves a combination of chromatographic separation and recrystallization.

Chromatographic Separation Methods

Chromatography is a fundamental technique for purifying the crude reaction product, separating the desired compound from unreacted starting materials, catalysts, and byproducts.

Column Chromatography: This is the primary method for the purification of acylated benzodioxole derivatives. Silica gel is commonly used as the stationary phase. The selection of the mobile phase (eluent) is crucial for achieving good separation. A common eluent system for compounds of similar polarity is a mixture of a non-polar solvent like cyclohexane (B81311) or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). For the purification of a closely related compound, 1-(benzo[d] nih.govreddit.comdioxol-5-yl)propan-1-one, a mobile phase of cyclohexane and ethyl acetate in a 95:5 ratio was successfully employed. nih.gov

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography. For a related benzophenone (B1666685) derivative, a mixture of ethyl acetate and hexane (1:3) was used as the developing solvent. oregonstate.edu The separated spots on the TLC plate are visualized, often under UV light.

Recrystallization Methodologies

Recrystallization is a powerful technique for the final purification of the isolated solid product, aimed at removing minor impurities and obtaining a crystalline solid.

The principle of recrystallization relies on the differential solubility of the compound and its impurities in a chosen solvent or solvent system. The ideal solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.

Solvent Selection: The choice of solvent is critical for successful recrystallization. For aryl ketones, common solvents include ethanol (B145695), methanol (B129727), acetone, ethyl acetate, and mixtures such as hexane/acetone or methanol/water. reddit.comrochester.edu The selection process is often empirical, but a general guideline is that solvents with functional groups similar to the compound being purified may be good candidates. rochester.edu Given the ketone and aryl ether functionalities in this compound, polar protic solvents like ethanol or polar aprotic solvents like ethyl acetate, often in combination with a non-polar anti-solvent like hexane or heptane, are likely to be effective. reddit.com The process involves dissolving the impure compound in a minimal amount of the hot solvent, followed by slow cooling to induce the formation of pure crystals.

Table 3: Common Solvents and Systems for Recrystallization of Organic Compounds

Solvent/System Type Common Applications
Ethanol Polar Protic General purpose for moderately polar compounds. rochester.edu
Methanol/Water Polar Protic Mixture For compounds soluble in methanol but not water; water acts as an anti-solvent. reddit.com
Hexane/Ethyl Acetate Non-polar/Polar Aprotic Mixture Good for compounds with intermediate polarity. rochester.edu
Dichloromethane/Heptane Halogenated/Non-polar Mixture Effective for a range of organic solids. reddit.com

Chemical Transformations and Derivatization

Functional Group Interconversions on the Butyryl Chain

The 4-chlorobutyryl side chain offers significant opportunities for modification, primarily through reactions involving the terminal alkyl chloride and the ketone carbonyl group.

The terminal primary alkyl chloride on the butyryl chain is an excellent electrophilic site for SN2 reactions. This allows for the displacement of the chloride ion by a wide array of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This transformation is fundamental in building more complex derivatives.

For instance, amines are common nucleophiles in this context. Primary and secondary amines can displace the chloride to form the corresponding secondary and tertiary amines, respectively. A closely related reaction is seen in the synthesis of the pharmaceutical agent Tadalafil, where a similar chloroacetyl intermediate, (1R,3R)-1-(1,3-Benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester, reacts with methylamine. google.comwipo.int The initial substitution is followed by an intramolecular cyclization to build a new heterocyclic ring. google.com

Other nitrogen-based nucleophiles, such as sodium azide (B81097), can be used to introduce an azido (B1232118) group, which can then be further transformed, for example, via reduction to a primary amine or through cycloaddition reactions. researchgate.net

The following table summarizes potential nucleophilic substitution reactions on the 4-chloro-1-(1,3-benzodioxol-5-yl)butan-1-one scaffold.

Nucleophile (Nu:)Reagent ExampleProduct StructureProduct Class
Primary AmineMethylamine (CH₃NH₂)Secondary Amine
Secondary AmineN-BenzylmethylamineTertiary Amine
Azide IonSodium Azide (NaN₃)Alkyl Azide
Cyanide IonSodium Cyanide (NaCN)Nitrile
Thiolate IonSodium Thiophenoxide (NaSPh)Thioether
Hydroxide IonSodium Hydroxide (NaOH)Alcohol

This table presents plausible transformations based on the known reactivity of alkyl chlorides.

The ketone carbonyl group within the butyryl chain is susceptible to reduction. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert the ketone into a secondary alcohol. This transformation introduces a new chiral center into the molecule.

Reduction of Ketone:

Reactant : 5-(4-Chlorobutyryl)-1,3-benzodioxole

Reagent : Sodium Borohydride (NaBH₄)

Product : 4-Chloro-1-(1,3-benzodioxol-5-yl)butan-1-ol

Conversely, the resulting secondary alcohol can be oxidized back to the parent ketone using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or through Swern or Dess-Martin periodinane oxidations. Further oxidation of the ketone functional group is generally not a facile process under standard laboratory conditions.

Modifications of the 1,3-Benzodioxole (B145889) Ring System

The 1,3-benzodioxole ring is an electron-rich aromatic system, making it prone to electrophilic aromatic substitution. The regiochemical outcome of such reactions is controlled by the directing effects of the existing substituents.

The 1,3-benzodioxole (or methylenedioxy) group is an activating, ortho, para-directing group due to the electron-donating resonance effect of the oxygen atoms. The 5-butyryl group, being an acyl group, is a deactivating, meta-directing group. The positions on the ring are numbered starting from one of the oxygen-bearing carbons. In this case, the butyryl group is at C5.

The directing effects of both substituents converge on the C6 position, which is ortho to the activating methylenedioxy group and meta to the deactivating acyl group. Therefore, electrophilic aromatic substitution is strongly favored to occur at the C6 position. This has been demonstrated in studies on the nitration and bromination of piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde), a structurally similar compound, where substitution occurs exclusively at the 6-position. acs.org

Common electrophilic aromatic substitution reactions include:

Nitration : Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, yielding 6-Nitro-5-(4-chlorobutyryl)-1,3-benzodioxole.

Halogenation : Reaction with bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ results in the formation of 6-Bromo-5-(4-chlorobutyryl)-1,3-benzodioxole.

Friedel-Crafts Acylation : Introduction of an additional acyl group, for instance with acetyl chloride and AlCl₃, would also be directed to the 6-position.

The table below outlines the expected major products from these reactions.

ReactionReagentsElectrophileMajor Product
NitrationHNO₃, H₂SO₄NO₂⁺6-Nitro-5-(4-chlorobutyryl)-1,3-benzodioxole
BrominationBr₂, FeBr₃Br⁺6-Bromo-5-(4-chlorobutyryl)-1,3-benzodioxole
AcylationCH₃COCl, AlCl₃CH₃CO⁺6-Acetyl-5-(4-chlorobutyryl)-1,3-benzodioxole

The 1,3-benzodioxole ring system is generally stable under most synthetic conditions. However, cleavage of the methylenedioxy bridge can occur under specific and often harsh conditions. For example, treatment with certain strong Lewis acids or ether-cleaving reagents like boron tribromide (BBr₃) can lead to ring-opening to form the corresponding catechol (a 1,2-dihydroxybenzene derivative).

In biological systems, the metabolic cleavage of the 1,3-benzodioxole ring is a known pathway mediated by cytochrome P450 enzymes. nih.govwikipedia.org This process also results in the formation of a catechol. However, in the context of synthetic derivatization, such ring-opening reactions are not commonly employed as they require conditions that may not be compatible with other functional groups in the molecule.

Synthesis of Advanced Derivatives and Analogues

The versatile reactivity of this compound makes it a key starting material or intermediate for the synthesis of more complex molecules, including heterocyclic compounds and biaryl systems.

One prominent example of the synthetic utility of a similar scaffold is in the preparation of Tadalafil. google.comgoogleapis.com In this synthesis, a related chloroacetyl derivative is subjected to a nucleophilic substitution with an amine, which is followed by a subsequent intramolecular cyclization reaction. This strategy highlights how the haloacyl chain can be used to construct fused heterocyclic systems. A similar synthetic pathway could be envisioned for this compound, where reaction with a suitable dinucleophile could lead to the formation of seven-membered heterocyclic rings.

Furthermore, the derivatization of the aromatic ring opens up additional synthetic avenues. For example, if the benzodioxole ring is first halogenated at the 6-position (as described in section 3.2.1), the resulting aryl halide can serve as a substrate for various palladium-catalyzed cross-coupling reactions. A Suzuki-Miyaura coupling reaction with a boronic acid, for instance, would allow for the introduction of a new aryl or vinyl substituent, leading to the creation of complex biaryl structures. researchgate.net

The combination of these transformations—functionalization of the side chain followed by modification of the aromatic ring, or vice versa—provides a powerful and flexible strategy for generating a diverse library of advanced analogues from this compound.

Formation of Heterocyclic Conjugates

The electrophilic nature of the carbon atom bearing the chlorine and the carbonyl carbon makes this compound a versatile precursor for synthesizing various heterocyclic systems. Reactions with binucleophilic reagents can lead to the formation of fused or appended heterocyclic rings. For instance, reaction with hydrazine (B178648) or its derivatives could potentially yield pyridazine (B1198779) or related nitrogen-containing heterocycles through initial substitution of the chlorine followed by cyclization via condensation with the ketone. Similarly, reagents like hydroxylamine (B1172632) could lead to the formation of oxazine (B8389632) derivatives. However, specific examples of these transformations starting from this compound are not detailed in the available literature.

Amide and Ester Linkages

The 4-chlorobutyryl moiety does not directly lend itself to the formation of amide or ester linkages without prior modification. To form an ester, the chloro-ketone would typically first be reduced to a chloro-alcohol, which could then be esterified with a carboxylic acid or its derivative. For amide formation, a more common route would involve converting the chlorine to an amine or a carboxylic acid. For example, substitution of the chlorine with azide followed by reduction would yield a primary amine, which could then be acylated to form an amide. Alternatively, reaction with cyanide followed by hydrolysis would produce a carboxylic acid, which could then be coupled with an amine to form an amide. These multi-step pathways are standard synthetic strategies, but their specific application to this compound has not been explicitly reported.

Pyrrolidine (B122466) and Piperidine (B6355638) Derivatives

The synthesis of pyrrolidine and piperidine rings is a significant area of organic chemistry. The 4-chlorobutyryl chain is a classic precursor for the formation of five- or six-membered rings. Reaction of this compound with primary amines or ammonia (B1221849) could lead to the formation of piperidone derivatives through an initial N-alkylation (substitution of the chlorine) followed by an intramolecular cyclization via reductive amination or formation of an enamine which then attacks the newly formed iminium ion. This type of reaction, known as a cyclialkylation, is a common method for synthesizing piperidine rings. The resulting piperidone could be further modified or reduced to the corresponding piperidine. The synthesis of pyrrolidine derivatives would be less direct and would likely require a different starting material or a rearrangement reaction.

Table 1: Plausible Synthesis of Piperidine Derivative

Reactant Reagent Product Reaction Type

Note: This table represents a plausible reaction pathway based on chemical principles, not on published experimental data for this specific compound.

Sulfonamide and Sulfonyl Derivatives

The formation of sulfonamide and sulfonyl derivatives from this compound would also proceed via nucleophilic substitution of the chloride. A sulfonamide derivative could be synthesized by reacting the chloro-ketone with a sulfonamide under basic conditions, where the nitrogen atom of the sulfonamide acts as the nucleophile. To form a sulfonyl derivative (a sulfone), the compound could be reacted with a sulfinate salt (e.g., sodium benzenesulfinate). In this reaction, the sulfur atom of the sulfinate displaces the chloride ion. While these reactions are well-known for alkyl halides, their specific application to this compound is not documented in readily accessible scientific sources.

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 5-(4-Chlorobutyryl)-1,3-benzodioxole.

Proton NMR (¹H-NMR)

The ¹H-NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the benzodioxole ring, the methylene (B1212753) protons of the dioxole group, and the aliphatic protons of the chlorobutyryl chain.

The three aromatic protons on the substituted benzene (B151609) ring will likely appear as a complex multiplet or as distinct doublets and a doublet of doublets, typically in the range of δ 6.8-7.5 ppm. The proton ortho to the carbonyl group is expected to be the most downfield-shifted due to the electron-withdrawing effect of the ketone. The two protons of the methylenedioxy group (-O-CH₂-O-) are chemically equivalent and should produce a characteristic singlet peak around δ 6.0 ppm.

The aliphatic portion of the molecule, the 4-chlorobutyryl chain, would present three distinct signals. The methylene group adjacent to the carbonyl (C2') is expected to be a triplet at approximately δ 3.0-3.2 ppm. The methylene group adjacent to the chlorine atom (C4') would also be a triplet, shifted further downfield to around δ 3.6-3.8 ppm due to the electronegativity of chlorine. The central methylene group (C3') would appear as a multiplet (likely a pentet or quintet) in the region of δ 2.1-2.3 ppm, as it is coupled to the two adjacent methylene groups.

Predicted ¹H-NMR Data for this compound

Chemical Shift (δ) (ppm) Multiplicity Integration Assignment
~7.5 d 1H Aromatic H (ortho to C=O)
~7.4 dd 1H Aromatic H
~6.9 d 1H Aromatic H
~6.0 s 2H -O-CH₂-O-
~3.7 t 2H -CH₂-Cl
~3.1 t 2H -C(O)-CH₂-

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary. d = doublet, dd = doublet of doublets, s = singlet, t = triplet, p = pentet.

Carbon-13 NMR (¹³C-NMR)

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 11 distinct carbon signals are expected.

The most downfield signal will be the carbonyl carbon of the ketone, anticipated around δ 195-200 ppm. The aromatic carbons of the benzodioxole ring will appear in the typical aromatic region (δ 100-150 ppm). The carbon of the methylenedioxy group (-O-CH₂-O-) is expected to have a characteristic chemical shift of approximately δ 101-102 ppm.

The aliphatic carbons of the 4-chlorobutyryl chain will be found in the upfield region of the spectrum. The methylene carbon attached to the chlorine atom (-CH₂-Cl) is expected around δ 44-46 ppm. The methylene carbon adjacent to the carbonyl group (-C(O)-CH₂-) would likely appear at δ 35-38 ppm, while the central methylene carbon (-CH₂-CH₂-CH₂-) is predicted to be in the range of δ 25-28 ppm.

Predicted ¹³C-NMR Data for this compound

Chemical Shift (δ) (ppm) Assignment
~197 C=O
~152 Aromatic C-O
~148 Aromatic C-O
~132 Aromatic C-C(O)
~125 Aromatic C-H
~108 Aromatic C-H
~108 Aromatic C-H
~102 -O-CH₂-O-
~45 -CH₂-Cl
~37 -C(O)-CH₂-

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass of the parent ion, allowing for the determination of the elemental composition. For this compound (C₁₁H₁₁ClO₃), the expected exact mass would be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O). The presence of chlorine would be readily identifiable by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, with an intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) to generate product ions. The fragmentation pattern provides valuable insights into the molecule's structure.

Key predicted fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the formation of a benzodioxole-substituted acylium ion.

McLafferty rearrangement: If sterically feasible, this could lead to the loss of a neutral molecule.

Loss of the chlorobutyl chain: Cleavage of the bond between the aromatic ring and the carbonyl group.

Loss of HCl: Elimination of a molecule of hydrogen chloride from the aliphatic chain.

The fragmentation of the 1,3-benzodioxole (B145889) ring itself is also possible, often leading to characteristic fragment ions.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show several key absorption bands:

A strong, sharp absorption band for the carbonyl (C=O) stretching of the ketone, typically in the region of 1670-1690 cm⁻¹.

C-H stretching vibrations for the aromatic protons around 3000-3100 cm⁻¹ and for the aliphatic protons just below 3000 cm⁻¹.

Characteristic C-O-C stretching vibrations for the methylenedioxy bridge, often seen as strong bands in the 1250-1030 cm⁻¹ region.

Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ range.

A C-Cl stretching vibration, which is typically found in the fingerprint region between 800-600 cm⁻¹.

Table of Mentioned Compounds

Compound Name
This compound

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. This technique is highly effective for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its key structural features.

The most prominent band would be from the carbonyl (C=O) group of the ketone. Because the ketone is conjugated with the aromatic benzene ring, its stretching vibration is expected to appear at a lower wavenumber, typically in the range of 1685-1690 cm⁻¹, compared to a saturated aliphatic ketone (which appears around 1715 cm⁻¹). pressbooks.pub Other significant absorptions would arise from the C-O-C asymmetric stretching of the methylenedioxy (benzodioxole) group, and C-H stretching from the aromatic ring and the aliphatic chain. The C-Cl stretch from the chlorobutyl group is expected to appear in the fingerprint region, generally between 600-800 cm⁻¹, a region that can be complex and contain many signals.

Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3000 - 3100Medium
Aliphatic C-HStretching2850 - 3000Medium
Aryl Ketone C=OStretching1685 - 1690Strong
Aromatic C=CStretching1580 - 1610, ~1475Medium-Strong
Benzodioxole C-O-CAsymmetric Stretching1230 - 1260Strong
Benzodioxole O-CH₂-OStretching~1040, ~930Strong
Alkyl C-ClStretching600 - 800Medium-Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It involves scattering of monochromatic light (from a laser) and is particularly sensitive to non-polar and symmetric molecular vibrations. For this compound, Raman spectroscopy would be effective in characterizing the aromatic ring system and the carbon backbone.

The symmetric "breathing" vibration of the benzene ring is expected to produce a strong and sharp band. The C=C stretching vibrations of the aromatic ring will also be prominent. While the polar C=O and C-Cl bonds are typically weaker in a Raman spectrum compared to an IR spectrum, they can still be observed. Analysis of related 1,3-benzodioxole derivatives suggests that characteristic ring deformation and stretching modes would be clearly identifiable. orientjchem.orgacs.org

Expected Raman Shifts for this compound

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Aromatic C-HStretching3050 - 3080Strong
Aliphatic C-HStretching2850 - 3000Medium
Aryl Ketone C=OStretching1680 - 1690Weak-Medium
Aromatic RingBreathing/Stretching~1600, ~1000Strong
Benzodioxole MoietyRing Vibrations~1430, ~1378Medium
Alkyl C-ClStretching600 - 800Medium

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a fundamental analytical technique used to separate, identify, and quantify the components of a mixture. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are suitable methods for assessing its purity and determining its concentration in various samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. Given the structure of this compound, which possesses moderate polarity, reversed-phase HPLC (RP-HPLC) would be the most effective approach. epa.gov

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, would be used. The mobile phase would consist of a mixture of a polar organic solvent (like acetonitrile (B52724) or methanol) and water. By adjusting the ratio of the organic solvent to water (gradient or isocratic elution), the retention time of the compound can be optimized for effective separation from impurities. Detection is commonly achieved using an ultraviolet (UV) detector, as the conjugated aromatic ketone system is expected to have strong UV absorbance.

Proposed HPLC Method Parameters

ParameterSuggested Condition
ColumnC18 (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile PhaseAcetonitrile and Water
Elution ModeGradient (e.g., 50% to 90% Acetonitrile over 15 min)
Flow Rate1.0 mL/min
DetectionUV-Vis Detector (e.g., at 254 nm or 280 nm)
Column Temperature25 - 30 °C

Gas Chromatography (GC)

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. This compound, as a butyrophenone (B1668137) derivative, is expected to have sufficient volatility and thermal stability for GC analysis. nih.govresearchgate.net This method is highly sensitive and provides excellent resolution, making it ideal for detecting trace-level impurities.

The sample is injected into a heated inlet, where it is vaporized and swept by a carrier gas (e.g., helium) onto a capillary column. A common stationary phase would be a mid-polarity column (e.g., 5% phenyl polysiloxane). For detection, a Flame Ionization Detector (FID) could be used for general quantification, while a Mass Spectrometer (MS) would provide definitive structural identification of the main component and any impurities. An Electron Capture Detector (ECD) would also be highly sensitive to this molecule due to the presence of the chlorine atom. usgs.gov

Proposed GC Method Parameters

ParameterSuggested Condition
ColumnCapillary Column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film)
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min)
DetectorMass Spectrometry (MS) or Electron Capture (ECD)
Detector Temperature280 °C (MS Transfer Line) or 300 °C (ECD)

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule, which in turn dictate its reactivity and interactions.

Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

While this theory is widely applied to various organic molecules, specific HOMO, LUMO, and energy gap values for 5-(4-Chlorobutyryl)-1,3-benzodioxole have not been reported in the available literature.

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule, which are crucial for understanding intermolecular interactions.

No specific MEP surface analysis or associated data for this compound could be located in published research.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a deeper understanding of their conformational flexibility and interactions with their environment.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This analysis is essential for understanding how a molecule's shape influences its biological activity and physical properties.

Specific conformational analysis studies, including potential energy surfaces and identification of stable conformers for this compound, are not documented in the scientific literature reviewed.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can model these solvent effects, providing information on how the solvent affects the molecule's conformation, stability, and reactivity.

There is no available research detailing the impact of different solvents on the molecular behavior of this compound.

Ligand-Protein Interaction Studies (Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of action of a ligand with a protein target. nih.govnih.govscienceopen.commdpi.comekb.egnih.gov

While molecular docking studies have been performed on various derivatives of 1,3-benzodioxole (B145889) to explore their potential as inhibitors for different protein targets, nih.gov no such studies have been published for this compound. Consequently, there is no data on its binding affinities, interaction modes, or potential protein targets.

Binding Affinity Predictions

Binding affinity, the strength of the interaction between a ligand (such as a drug candidate) and its biological target (typically a protein), is a critical determinant of pharmacological activity. Accurate prediction of this affinity is a primary goal of structure-based drug design. nih.gov Computational approaches to predict binding affinity range from classical scoring functions used in molecular docking to more rigorous machine learning and deep learning models. nih.govarxiv.org These methods evaluate factors such as electrostatic interactions, hydrogen bonding, van der Waals forces, and solvation effects to estimate the binding free energy.

For this compound, predictive models could be employed to screen a virtual library of potential protein targets. The results, typically expressed as a binding energy score (e.g., in kcal/mol), help prioritize which protein-ligand complexes are most likely to be stable and biologically relevant. Lower binding energy scores generally indicate a stronger, more favorable interaction. nih.gov

Table 1: Illustrative Binding Affinity Predictions for a Hypothetical Target

Computational MethodPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
AutoDock Vina-7.8TYR 252, ASP 381
Glide (Standard Precision)-8.2TYR 252, LYS 271, ILE 360
Machine Learning Score (e.g., RF-Score)-7.5 (pKd)N/A

Identification of Potential Molecular Targets

Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is instrumental in identifying potential molecular targets by virtually screening a compound against a database of known protein structures. nih.govekb.eg

While direct docking studies for this compound are not extensively reported in the literature, research on analogous compounds containing the benzodioxole moiety provides valuable clues. For instance, a complex derivative, N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, has been identified as a potent, dual-specific inhibitor of c-Src and Abl kinases, which are significant targets in cancer therapy. nih.gov Other studies have investigated benzodioxole derivatives as potential antifungal agents and antidiabetic agents that inhibit α-amylase. mdpi.commdpi.com These findings suggest that kinases, fungal enzymes, and metabolic enzymes could serve as initial targets for docking studies with this compound to explore its therapeutic potential.

Table 2: Potential Molecular Targets for Benzodioxole Derivatives Identified via Computational Methods

Potential Target ClassSpecific ExampleRationale/Supporting EvidencePrimary Computational Method
Protein Kinasesc-Src, AblHigh affinity shown by a complex chloro-benzodioxole analog. nih.govMolecular Docking, SAR
Fungal EnzymesCytochrome P450-dependent enzymesAntifungal activity observed in benzodioxole-imidazole hybrids. mdpi.comMolecular Docking
Metabolic Enzymesα-AmylaseInhibitory activity demonstrated by benzodioxol carboxamide derivatives. mdpi.comEnzyme Assays, Docking
Cyclooxygenase (COX)COX-1, COX-2Inhibitory activity found in a library of synthesized benzodioxole derivatives. nih.govMolecular Docking, 3D-QSAR

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. hufocw.org By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules. herts.ac.uk

Predictive Models for Biological Activity

QSAR models are built by first calculating a wide range of molecular descriptors for a set of compounds with known biological activities (the training set). Then, statistical techniques, such as multiple linear regression (MLR) or machine learning algorithms, are used to create an equation that best correlates these descriptors with the observed activity. mdpi.com

For a class of compounds like benzodioxole derivatives, a QSAR model could be developed to predict a specific biological endpoint, such as anticancer cytotoxicity or enzyme inhibition. nih.govresearchgate.net The resulting model provides a predictive tool for designing new analogs of this compound with potentially enhanced activity. For example, a hypothetical QSAR equation might take the form:

pIC₅₀ = β₀ + β₁(LogP) - β₂(TPSA) + β₃(LUMO)

Where pIC₅₀ is the predicted biological activity, LogP represents lipophilicity, TPSA is the topological polar surface area, and LUMO is the energy of the lowest unoccupied molecular orbital. The coefficients (β) indicate the direction and magnitude of each descriptor's influence.

Table 3: Example of a Generic QSAR Model for Biological Activity Prediction

Model ComponentDescriptionExample
Dependent VariableThe biological activity to be predicted.pIC₅₀ (logarithmic measure of inhibitory concentration)
Independent VariablesCalculated molecular descriptors.LogP (lipophilicity), MW (molecular weight), HOMO/LUMO (electronic properties)
Mathematical EquationRelates descriptors to the activity.pIC₅₀ = 0.5LogP - 0.01MW + 0.2*HOMO + c
Statistical MethodAlgorithm used to generate the equation.Multiple Linear Regression (MLR), Partial Least Squares (PLS)

Descriptor Selection and Validation

The development of a robust and predictive QSAR model is critically dependent on two key steps: the appropriate selection of molecular descriptors and rigorous model validation. nih.govsemanticscholar.org

Descriptor Selection: Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be categorized into several classes, including:

Topological: Describing atomic connectivity (e.g., molecular weight, branching indices).

Geometrical (3D): Related to the 3D structure (e.g., molecular surface area, volume). hufocw.org

Electronic: Quantifying the electron distribution (e.g., dipole moment, HOMO/LUMO energies). protoqsar.com

Physicochemical: Representing properties like lipophilicity (LogP) and polar surface area (TPSA). hufocw.org

The selection process aims to find a small subset of non-correlated descriptors that have the most significant impact on biological activity. tandfonline.com

Validation: Validation is essential to ensure that a QSAR model is statistically sound and has genuine predictive power for new compounds. basicmedicalkey.com It is not sufficient for a model to simply fit the training data well; it must also accurately predict the activity of compounds it has not seen before. Key validation techniques include:

Internal Validation: Often performed using cross-validation (e.g., leave-one-out or k-fold), where the model is repeatedly re-built using subsets of the training data. The key statistic is the cross-validated correlation coefficient (Q²). mdpi.com

External Validation: The model's predictive ability is tested on an independent set of molecules (the test set) that was not used during model development. The predictive correlation coefficient (R²_pred) is calculated for this set. mdpi.com

According to the Organisation for Economic Co-operation and Development (OECD) guidelines, a validated QSAR model should have defined endpoints, an unambiguous algorithm, a defined domain of applicability, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation, if possible. basicmedicalkey.com

Table 4: Common Statistical Metrics for QSAR Model Validation

MetricDescriptionAcceptable Threshold (General Guideline)
R² (Coefficient of Determination)Measures the goodness-of-fit for the training set.> 0.6
Q² (Cross-Validated R²)Measures the internal predictive ability.> 0.5
R²_pred (External Validation R²)Measures the predictive ability on an external test set.> 0.6
RMSE (Root Mean Square Error)Measures the deviation between predicted and actual values.As low as possible

Mechanistic Biological Investigations Molecular Level

In Vitro Studies on Molecular Targets

No specific in vitro studies on the molecular targets of 5-(4-Chlorobutyryl)-1,3-benzodioxole have been reported in the available scientific literature.

There is no available data from enzyme inhibition assays for this compound.

No studies were found that investigated the effect of this compound on the activity of kinases such as Cyclin-Dependent Kinase 2 (CDK2), Proto-oncogene tyrosine-protein kinase Src (c-Src), or Abelson murine leukemia viral oncogene homolog 1 (Abl). While other molecules containing a benzodioxole moiety have been investigated as kinase inhibitors, this specific compound has not been profiled. nih.govscience.gov Kinase inhibition assays are crucial for determining a compound's potential as a modulator of cellular signaling pathways, many of which are implicated in diseases like cancer. nih.gov

There is no published research on the interactions between this compound and Cytochrome P450 (CYP) enzymes, including CYP2J2. The 1,3-benzodioxole (B145889) group is known to be present in compounds that can interact with CYP enzymes, often leading to inhibition. nih.gov These interactions are critical to assess during drug development to understand potential drug-drug interactions and metabolic profiles. clinpgx.orgildcare.nl However, no such studies have been documented for this specific compound.

No data is available from receptor binding profiling studies to determine the affinity or activity of this compound at serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors or any other receptor type. 5-HT receptors are a major target for drugs treating a wide range of neurological and psychiatric conditions. wikipedia.orgwikipedia.orgnih.gov Binding assays are used to screen compounds for their potential to interact with these receptors and predict their pharmacological effects.

There is no scientific literature describing the modulation of protein-protein interactions by this compound, specifically concerning the B-cell lymphoma 2 (Bcl-2) family of proteins. The Bcl-2 family are key regulators of apoptosis (programmed cell death), and their interactions are important targets in cancer therapy. nih.govwikipedia.org Investigating a compound's ability to disrupt the binding of anti-apoptotic proteins (like Bcl-2) to pro-apoptotic proteins is a key area of research for developing new anticancer agents. nih.govelifesciences.org

Enzyme Inhibition Assays

Cellular Biochemistry and Pathways

Consistent with the lack of molecular-level data, no studies have been published detailing the effects of this compound on cellular biochemistry or signaling pathways. Such research would typically follow the identification of a specific molecular target.

Cell Cycle Regulation

Specific research detailing the effects of this compound on cell cycle regulation, including its impact on cyclins, cyclin-dependent kinases (CDKs), and cell cycle checkpoints, is not well-documented. Some studies on other complex molecules containing the benzodioxole moiety have shown activities that lead to cell cycle arrest, but direct evidence for the subject compound is lacking. For example, unrelated studies have shown that knockdown of certain cellular components can inhibit cyclin D1 and cyclin E expression, leading to cell cycle arrest in the G0/G1 phase. nih.gov

Apoptosis Induction Mechanisms

The direct mechanisms by which this compound might induce apoptosis have not been specifically elucidated. Generally, chemical compounds can trigger apoptosis through intrinsic (mitochondria-mediated) or extrinsic (death receptor-mediated) pathways. mdpi.com This can involve the activation of caspases, a family of proteases central to the apoptotic process. mdpi.com Studies on various other compounds have demonstrated apoptosis induction through the activation of caspases 7, 8, 9, and 10 and effects on key apoptotic proteins like p53, Cytochrome C, and Bax. mdpi.com However, research has not yet confirmed these specific actions for this compound.

Signaling Pathway Perturbations

There is a lack of specific information regarding the signaling pathways directly perturbed by this compound. The 1,3-benzodioxole moiety is present in some kinase inhibitors, such as Saracatinib (AZD0530), which targets c-Src and Abl kinases. mdpi.comnih.gov This suggests that derivatives of benzodioxole can be designed to interact with specific signaling proteins. However, this does not imply that this compound itself has such activity. Further investigation is required to determine if it affects major signaling cascades like the Akt/mTOR pathway or others involved in cell survival and proliferation. mdpi.com

Metabolic Fate Investigations (Preclinical in vitro and in vivo Animal Models)

The metabolic fate of this compound is understood primarily through the well-established biotransformation pathways of the 1,3-benzodioxole (also known as methylenedioxyphenyl or MDP) ring system.

Identification of Metabolites and Metabolic Pathways

The metabolism of 1,3-benzodioxole derivatives typically involves two main pathways: oxidation of a side chain and, more characteristically, the oxidative cleavage of the methylenedioxy ring. wikipedia.org This ring opening is a crucial metabolic step that leads to the formation of a catechol intermediate. researchgate.net This catechol can then undergo further phase II metabolism, such as conjugation with glucuronic acid or sulfate (B86663).

Another potential metabolic reaction is the oxidation of the methylene (B1212753) bridge of the dioxole ring. nih.gov This can lead to the formation of a carbene intermediate, which is highly reactive. researchgate.net For compounds with alkyl side chains, as in this compound, hydroxylation and subsequent oxidation of the side chain are also expected metabolic pathways. researchgate.net

Table 1: Potential Metabolic Pathways for 1,3-Benzodioxole Derivatives

Metabolic PathwayDescriptionResulting Intermediate/Metabolite
Methylenedioxy Ring CleavageOxidative opening of the 1,3-dioxole (B15492876) ring.Catechol derivative
Side-Chain OxidationHydroxylation and/or oxidation of the 4-chlorobutyryl group.Hydroxylated derivatives, carboxylic acids
Phase II ConjugationAttachment of endogenous molecules like glucuronic acid or sulfate to hydroxylated metabolites.Glucuronide or sulfate conjugates
Methylene Bridge OxidationOxidation of the -CH2- group in the dioxole ring.Carbene intermediate, formate

Enzyme Systems Involved in Biotransformation

The biotransformation of 1,3-benzodioxole-containing compounds is predominantly mediated by the Cytochrome P450 (CYP) monooxygenase system. researchgate.netnih.gov Various CYP isozymes, such as CYP1A2, CYP2B10, CYP3A4, and CYP1A1, have been implicated in the metabolism of different benzodioxole derivatives. mdpi.comnih.gov These enzymes catalyze the initial oxidative reactions, including the characteristic cleavage of the methylenedioxy ring. wikipedia.orgresearchgate.net The formation of a reactive carbene intermediate from the methylene bridge can lead to the formation of a metabolic-intermediate (MI) complex with the iron atom of the CYP enzyme, which can cause mechanism-based inhibition of the enzyme. researchgate.net

Table 2: Enzyme Systems in 1,3-Benzodioxole Metabolism

Enzyme SystemRoleExample Isoforms
Cytochrome P450 (CYP)Phase I oxidation (e.g., ring cleavage, hydroxylation)CYP1A1/2, CYP2B10, CYP3A4
Sulfotransferases (SULTs)Phase II conjugation (sulfation) of hydroxylated metabolites.-
UDP-glucuronosyltransferases (UGTs)Phase II conjugation (glucuronidation) of hydroxylated metabolites.-

Species-Specific Metabolic Differences

Significant species-specific differences in drug metabolism are a well-known phenomenon, largely due to variations in the expression levels and catalytic activities of CYP enzymes among species. annualreviews.orgrug.nl While direct comparative metabolic studies for this compound are not available, research on other compounds shows that the rate and pathways of metabolism can differ between rats, mice, dogs, and humans. rug.nlbioivt.com For instance, the relative prevalence of side-chain oxidation versus methylenedioxy ring cleavage can vary, leading to different major metabolites in different species. annualreviews.org Such differences are critical in preclinical toxicology for selecting the appropriate animal model to predict human metabolism and potential toxicity. bioivt.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of the 4-Chlorobutyryl Moiety on Molecular Interactions

The 4-chlorobutyryl group is an acyl chloride derivative of 4-chlorobutyric acid. cymitquimica.com This moiety is characterized by a four-carbon chain with a terminal chlorine atom and a carbonyl group, making it a potent electrophile. cymitquimica.com Its primary influence on molecular interactions stems from its reactivity.

The key features of the 4-chlorobutyryl moiety include:

Electrophilic Carbonyl Group: The carbonyl carbon is highly susceptible to nucleophilic attack. This reactivity allows the moiety to form covalent bonds with nucleophilic residues (such as serine, cysteine, or lysine) in biological macromolecules. This ability to act as a covalent modifier can lead to irreversible inhibition of enzymes or receptors.

Alkyl Chain: The butyryl chain contributes to the molecule's lipophilicity and provides conformational flexibility. This allows the molecule to adapt its shape to fit into hydrophobic pockets of target proteins.

Terminal Chlorine Atom: The chlorine atom serves as a leaving group in nucleophilic substitution reactions. This reactivity is a critical aspect of its function, particularly in synthetic chemistry where it is used as an intermediate in the production of pharmaceuticals like Fexofenadine and analogs of the antitumor antibiotic Mitomycin C. ganeshremedies.com The presence of the halogen can also influence binding affinity through halogen bonding, a noncovalent interaction with electron-rich atoms.

In essence, the 4-chlorobutyryl moiety often acts as a reactive handle, enabling the molecule to be used in the synthesis of more complex structures or to form stable covalent linkages with biological targets. chemicalbook.com

Role of the 1,3-Benzodioxole (B145889) Core in Target Recognition

The 1,3-benzodioxole, also known as the methylenedioxyphenyl (MDP) group, is a common scaffold found in numerous biologically active compounds and serves as a crucial precursor in the pharmaceutical industry. chemicalbook.com Its role in target recognition is multifaceted, arising from its rigid, planar structure and distinct electronic properties. chemicalbook.comontosight.ai

Key contributions of the 1,3-benzodioxole core include:

Structural Scaffold: It provides a rigid, aromatic framework that properly orients the attached functional groups (in this case, the 4-chlorobutyryl moiety) for optimal interaction with a target's binding site.

Noncovalent Interactions: The aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site. The two oxygen atoms in the dioxole ring can act as hydrogen bond acceptors, forming crucial connections with hydrogen bond donor groups on the target molecule. nih.gov

Metabolic Influence: The 1,3-benzodioxole moiety is a well-known inhibitor of cytochrome P450 enzymes. chemicalbook.com This property is significant in drug design, as co-administration of MDP-containing compounds can increase the bioavailability and prolong the effects of other drugs, a phenomenon known as synergism. chemicalbook.com

Studies on various 1,3-benzodioxole derivatives have demonstrated their importance in binding to a diverse range of targets, including serving as scaffolds for anticancer agents, researchgate.netnih.gov serotonin (B10506) (5-HT1A) receptor agonists, nih.gov and auxin receptor agonists for promoting plant root growth. nih.govresearchgate.net

Impact of Substituent Modifications on Molecular Function

While specific SAR studies on 5-(4-Chlorobutyryl)-1,3-benzodioxole are limited, general principles of medicinal chemistry allow for predictions on how modifications would impact its function.

Modifications to the 4-Chlorobutyryl Moiety:

Altering Chain Length: Shortening or lengthening the alkyl chain would change the molecule's flexibility and ability to span distances between binding pockets on a receptor.

Halogen Substitution: Replacing the chlorine with other halogens (Fluorine, Bromine, Iodine) would alter the reactivity of the carbon-halogen bond and the potential for halogen bonding. For instance, an iodine atom is a better halogen bond donor than chlorine.

Replacing the Acyl Chloride: Converting the highly reactive acyl chloride to a less reactive functional group like an ester or an amide would fundamentally change the molecule's interaction from covalent to noncovalent, impacting its potency and duration of action.

Modifications to the 1,3-Benzodioxole Core:

Ring Substitution: Adding substituents (e.g., halogens, alkyl, or nitro groups) to the aromatic portion of the benzodioxole ring would modify its electronic properties (lipophilicity, electron density) and steric profile. nih.gov This can enhance or decrease binding affinity and selectivity for a target. For example, in a series of N-(5-Chloro-1,3-benzodioxol-4-yl) quinazolines, the substituted benzodioxole moiety was crucial for high affinity and specificity for c-Src and Abl kinase enzymes. nih.gov

Replacing the Core: Swapping the 1,3-benzodioxole core with other bicyclic aromatic systems (e.g., benzofuran, indole) would significantly alter the geometry and electronic nature of the scaffold, leading to different target specificities.

A study on benzodioxole derivatives as COX inhibitors found that the presence of the benzodioxole moiety, being larger than a simple phenyl ring, contributed to better selectivity for the COX-2 enzyme over COX-1. nih.gov This highlights how the steric bulk of the core can influence target selectivity.

Development of Pharmacophore Models

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. The development of such models is a key step in computer-aided drug design. mdpi.com

For derivatives of 1,3-benzodioxole, pharmacophore models have been successfully developed to identify novel active compounds. In a study aimed at discovering new auxin receptor agonists, a pharmacophore model was established based on the auxin receptor TIR1. nih.govfrontiersin.org The most successful model consisted of three key features:

A hydrophobic/aromatic centroid.

A hydrogen-bond acceptor.

A second hydrophobic centroid.

This model was used to screen a database of small molecules, leading to the identification of a lead compound containing a 1,3-benzodioxole core. nih.govfrontiersin.org Subsequent optimization of this lead compound resulted in a series of potent root growth promoters. Molecular docking studies confirmed that the benzodioxole derivative formed more hydrogen-bond interactions with the receptor than the natural ligand, contributing to its superior activity. nih.gov This demonstrates that the 1,3-benzodioxole core and its associated functionalities are critical components that can be effectively represented in a pharmacophore model to guide the discovery of new bioactive molecules.

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways

The development of efficient, cost-effective, and environmentally benign synthetic methodologies is a cornerstone of modern medicinal and materials chemistry. hilarispublisher.comhilarispublisher.com For 5-(4-Chlorobutyryl)-1,3-benzodioxole, future research could focus on exploring alternative synthetic routes that offer improvements over existing methods. While traditional methods may be effective, they might involve harsh reaction conditions, expensive catalysts, or generate significant waste.

Future synthetic strategies could include:

Catalytic Cross-Coupling Reactions: Modern coupling reactions, such as the Suzuki-Miyaura coupling, have proven effective in the synthesis of various 1,3-benzodioxole (B145889) derivatives. researchgate.net Research into applying these methods for the synthesis or modification of this compound could lead to higher yields and greater functional group tolerance.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including improved safety, scalability, and reaction control. Investigating the synthesis of this compound using flow chemistry could lead to more efficient and reproducible production.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. Exploring enzymatic routes for the synthesis of the benzodioxole core or the introduction of the chlorobutyryl side chain could provide a greener alternative to traditional chemical methods.

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalytic Cross-CouplingHigh yields, functional group toleranceCatalyst development, reaction optimization
Flow ChemistryImproved safety, scalability, reproducibilityReactor design, parameter optimization
BiocatalysisHigh selectivity, mild conditions, sustainabilityEnzyme screening, protein engineering

Advanced Spectroscopic and Imaging Techniques for in situ Analysis

Understanding the dynamics of chemical reactions is crucial for optimizing processes and identifying transient intermediates. Future research should leverage advanced spectroscopic and imaging techniques for the in situ analysis of reactions involving this compound. rsc.org Techniques such as in situ Infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information on reaction kinetics and mechanism. rsc.orgosti.gov

Furthermore, the application of modulation excitation spectroscopy coupled with phase-sensitive detection could help in identifying reactive surface intermediates during catalytic processes involving this compound. ufl.edu These advanced analytical methods would provide invaluable insights into the reaction pathways, helping to refine and optimize synthetic protocols.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.gov These computational tools can be employed to predict the physicochemical properties, biological activities, and potential synthetic routes for novel derivatives of this compound. nih.govresearchgate.netgoogle.com

Future research in this area could involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models to predict the biological activity of new analogues based on their chemical structure.

De Novo Drug Design: Utilizing generative models to design novel molecules with desired properties based on the this compound scaffold.

Reaction Prediction: Employing ML algorithms to predict the outcomes of chemical reactions and suggest optimal synthetic pathways.

Deeper Elucidation of Molecular Mechanisms of Action at the Sub-Cellular Level

While the broader class of benzodioxole derivatives has been investigated for various biological activities, including as potential antidiabetic and anticancer agents, the specific molecular mechanisms of action of this compound at the sub-cellular level remain largely unexplored. mdpi.comnih.govbohrium.com Future research should aim to identify the specific cellular targets and signaling pathways modulated by this compound.

Strategies to achieve this include:

Target Identification Studies: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the protein targets of the compound.

Sub-cellular Localization Studies: Employing fluorescently tagged analogues to visualize the distribution of the compound within different cellular compartments. nih.gov

Pathway Analysis: Using transcriptomics and metabolomics to understand the broader impact of the compound on cellular signaling networks.

For instance, studies on other benzodioxole analogs have pointed towards their potential as SERCA2a activators, suggesting a possible role in regulating calcium signaling. nih.gov Investigating similar mechanisms for this compound could reveal its therapeutic potential in cardiovascular diseases.

Design of Highly Selective Molecular Probes

The development of molecular probes is essential for studying biological processes and for diagnostic applications. The 1,3-benzodioxole scaffold has been successfully used in the development of fluorescent probes. cityu.edu.hk Future research could focus on designing and synthesizing highly selective molecular probes derived from this compound.

These probes could be designed to:

Target Specific Enzymes or Receptors: By modifying the chlorobutyryl side chain, it may be possible to create probes that selectively bind to and report on the activity of specific biological targets.

Sense Specific Analytes: The benzodioxole core could be functionalized to create fluorescent or colorimetric sensors for specific ions or small molecules.

The rational design of such probes, potentially guided by computational modeling, could lead to powerful new tools for biomedical research and diagnostics. purdue.edu

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(4-Chlorobutyryl)-1,3-benzodioxole, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation, where 1,3-benzodioxole reacts with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).
  • Optimization : Key parameters include temperature control (20–40°C), stoichiometric ratios (1:1.2 benzodioxole to acyl chloride), and solvent selection (e.g., dichloromethane for polarity). Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 8:2) and purify via column chromatography .
  • Data Validation : Confirm product identity using ¹H/¹³C NMR (e.g., benzodioxole protons at δ 6.7–6.9 ppm, chlorobutyryl carbonyl at ~170 ppm) and GC-MS (m/z calculated for C₁₁H₁₁ClO₃: 226.04) .

Q. How should researchers validate the purity of this compound, and what analytical thresholds are critical?

  • Analytical Workflow :

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min.
  • GC-MS : Purity ≥98% (area normalization).
  • Elemental Analysis : %C, %H, %Cl should align with theoretical values (e.g., C 58.29%, H 4.89%, Cl 15.64%) .
    • Contradiction Resolution : Discrepancies in purity (<98%) may arise from residual solvents (e.g., DCM); use vacuum drying (40°C, 24 hr) to mitigate .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How does the chlorobutyryl substituent influence the reactivity of 1,3-benzodioxole in nucleophilic substitution reactions?

  • Mechanistic Insight : The electron-withdrawing chlorine atom enhances the electrophilicity of the carbonyl, facilitating nucleophilic attack (e.g., by amines or alcohols).
  • Methodology :

  • Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy under varying pH and solvent polarities.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites .

Q. What are the degradation pathways of this compound under hydrolytic conditions, and how can stability be enhanced?

  • Degradation Analysis :

  • Acidic Hydrolysis : Cleavage of the benzodioxole ring via protonation, forming chlorobutyric acid derivatives.
  • Alkaline Hydrolysis : Base-catalyzed dechlorination, yielding butyryl-1,3-benzodioxole intermediates.
    • Stabilization : Add antioxidants (e.g., BHT) or use anhydrous storage conditions to minimize hydrolysis .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to determine bond lengths and angles.
  • Case Study : For analogous chlorinated benzodioxoles, torsional angles between the dioxole ring and substituents are critical for packing efficiency (e.g., 15–25° for optimal lattice stability) .

Q. What strategies mitigate synthetic yield discrepancies when scaling up this compound production?

  • Scale-Up Challenges : Heat dissipation and mixing efficiency.
  • Solutions :

  • Use segmented flow reactors for controlled exothermic reactions.
  • Optimize catalyst recycling (e.g., recover AlCl₃ via aqueous washes).
    • Yield Analysis : Pilot batches (≥100 g) should achieve ≥85% yield; deviations >5% require re-evaluation of solvent purity or catalyst activity .

Methodological Notes

  • Contradiction Management : Cross-validate analytical results (e.g., NMR vs. GC-MS) to resolve purity or structural disputes.
  • Advanced Tools : Employ LC-MS/MS for trace impurity profiling and molecular dynamics simulations to predict solubility/stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.